molecular formula C17H15FN4O2S B2564276 N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide CAS No. 391886-78-5

N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide

Cat. No. B2564276
CAS RN: 391886-78-5
M. Wt: 358.39
InChI Key: QSHQYIAGCCPYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide is a useful research compound. Its molecular formula is C17H15FN4O2S and its molecular weight is 358.39. The purity is usually 95%.
BenchChem offers high-quality N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide and its derivatives have been extensively researched for their antimicrobial properties. The synthesis and antimicrobial screening of derivatives incorporating the thiazole ring showed potential therapeutic intervention for microbial diseases, particularly against bacterial and fungal infections. This indicates a promising application of these compounds in developing treatments for microbial diseases (Desai, Rajpara, & Joshi, 2013; Desai, Rajpara, & Joshi, 2013).

Catalyst and Solvent-Free Synthesis

The compound's structure has been utilized in catalyst- and solvent-free synthesis methods, such as the microwave-assisted Fries rearrangement. This approach underscores its role in facilitating more sustainable and efficient chemical synthesis processes, contributing to advancements in green chemistry (Moreno-Fuquen et al., 2019).

Herbicidal Activity

Explorations into the herbicidal activities of triazolinone derivatives, incorporating pharmacophores related to the compound's structure, have shown significant potential. These studies have identified promising candidates for postemergent herbicides, particularly for controlling broadleaf weeds in rice fields, highlighting the compound's potential in agricultural applications (Luo et al., 2008).

Proton Exchange Membrane Applications

Derivatives have been synthesized for use in proton exchange membranes, demonstrating good properties as polyelectrolyte membrane materials. This research suggests potential applications in fuel cell technology, indicating the compound's relevance in energy conversion and storage solutions (Kim, Robertson, & Guiver, 2008).

Anticancer Activity

Studies have also explored the anticancer activities of derivatives, particularly against prostate cancer cell lines. This research provides a basis for further investigation into the therapeutic applications of these compounds in oncology (Han, Bekci, Cumaoğlu, & Küçükgüzel, 2018).

properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S/c1-24-14-4-2-3-11(9-14)16(23)19-10-15-20-21-17(25)22(15)13-7-5-12(18)6-8-13/h2-9H,10H2,1H3,(H,19,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHQYIAGCCPYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.